Trans-4-Acetylaminostilbene Exhibits Over 10-Fold Higher DNA Binding Than Its Cis-Isomer and Saturated Analog
In vivo comparative studies in rat liver demonstrate that carcinogenic trans-4-acetylaminostilbene binds to DNA more than 10-fold stronger than both its biologically less active cis-isomer and the fully saturated analog 4-dimethylaminobibenzyl [1]. This stereospecific binding reflects the requirement for proper molecular geometry to undergo metabolic activation and form DNA-reactive intermediates.
| Evidence Dimension | DNA binding potency in vivo (rat liver macromolecules) |
|---|---|
| Target Compound Data | Strong DNA binding (relative scale) |
| Comparator Or Baseline | cis-4-acetylaminostilbene and 4-dimethylaminobibenzyl |
| Quantified Difference | More than 10-fold higher binding |
| Conditions | In vivo administration to rats; measurement of metabolite binding to liver macromolecules |
Why This Matters
Procurement of the correct trans-isomer (CAS 841-18-9) is essential for studies requiring high DNA-binding activity; cis-isomer or saturated analogs cannot replicate the carcinogenic initiation potency of the trans compound.
- [1] Neumann, H. G. (1981). Significance of metabolic activation and binding to nucleic acids of aminostilbene derivatives in vivo. National Cancer Institute Monograph, 58, 165-171. PMID: 7341974. View Source
